3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with a carboxylic acid group at the 2-position, an aminoethyl group at the 3-position, and a benzyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functional Group Introduction: The benzyloxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Aminoethyl Group Addition: The aminoethyl group is added at the 3-position via a Mannich reaction.
Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, while the benzyloxy group can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethyl)-1H-indole-2-carboxylic acid: Lacks the benzyloxy group, which may affect its binding affinity and biological activity.
5-(benzyloxy)-1H-indole-2-carboxylic acid: Lacks the aminoethyl group, which may reduce its ability to form hydrogen bonds with enzymes.
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: The methoxy group may have different electronic and steric effects compared to the benzyloxy group.
Uniqueness
The presence of both the aminoethyl and benzyloxy groups in 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid makes it unique, as it can form multiple types of interactions with molecular targets, potentially enhancing its biological activity and binding affinity.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYDSXBQXBEGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353579 | |
Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54987-14-3 | |
Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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